REACTION_CXSMILES
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[Cl-].[Cl-].[Cl-].[Al+3].Cl[C:6](=[O:11])[C:7]([O:9][CH3:10])=[O:8].[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[S:19][CH3:20]>C(Cl)(Cl)Cl>[CH3:10][O:9][C:7](=[O:8])[C:6]([C:17]1[CH:16]=[CH:15][C:14]([S:19][CH3:20])=[C:13]([Cl:12])[CH:18]=1)=[O:11] |f:0.1.2.3|
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Name
|
|
Quantity
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54.9 g
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Type
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reactant
|
Smiles
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[Cl-].[Cl-].[Cl-].[Al+3]
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Name
|
|
Quantity
|
180 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
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24.3 mL
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Type
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reactant
|
Smiles
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ClC(C(=O)OC)=O
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Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
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39.4 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=CC=C1)SC
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Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 0° C. for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting reaction mixture
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Type
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TEMPERATURE
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Details
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to warm to 25° C. where it
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Type
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STIRRING
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Details
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was stirred for 4 h
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Duration
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4 h
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Type
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ADDITION
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Details
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The reaction mixture was then slowly poured onto ice (700 mL)
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Type
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STIRRING
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Details
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The resulting yellow mixture was stirred for 15 min
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Duration
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15 min
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Type
|
FILTRATION
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Details
|
was filtered through celite
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Type
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CUSTOM
|
Details
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to remove the aluminum salts
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Type
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EXTRACTION
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Details
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The filtrate was then extracted with methylene chloride (3×50 mL)
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Type
|
WASH
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Details
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The combined organic layers were washed with a saturated aqueous sodium bicarbonate solution (1×50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was then dried over magnesium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)C1=CC(=C(C=C1)SC)Cl)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.4 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |